Clomoxir

描述

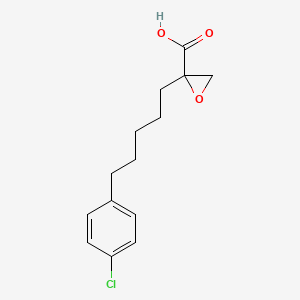

Structure

3D Structure

属性

IUPAC Name |

2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c15-12-7-5-11(6-8-12)4-2-1-3-9-14(10-18-14)13(16)17/h5-8H,1-4,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZKTJZXXSHIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(CCCCCC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869005 | |

| Record name | 2-[5-(4-Chlorophenyl)pentyl]oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88431-47-4 | |

| Record name | Clomoxir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088431474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOMOXIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD884XOZ9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analog Development for Research

Synthetic Routes and Methodologies for Clomoxir Production

The synthesis of this compound and related 2-aryloxyalkyl-oxirane-2-carboxylates often involves strategies focused on constructing the key epoxide ring and incorporating the necessary side chains. One versatile synthetic route developed for this class of compounds, including this compound, utilizes a combination of dioxirane (B86890) epoxidation of an inactive olefin and a facile aryl alkyl ether formation via the Mitsunobu reaction. This approach allows for the efficient construction of the epoxide from an electron-deficient olefin and the introduction of diverse aryloxyalkyl moieties.

Another perspective on the synthesis of 2-oxiranecarboxylate derivatives highlights their preparation as potent hypoglycemic agents that inactivate CPT I. While specific detailed synthetic procedures for this compound itself are not extensively detailed in all publicly available literature, the general methodologies for synthesizing 2-oxiranecarboxylates provide a framework. These often involve forming the epoxide ring adjacent to a carboxylic acid or ester group, along with the attachment of a significant lipophilic chain. The selection of specific reagents and reaction conditions is crucial for achieving the desired yield and purity of the target compound.

Derivatization Strategies for Modified this compound Analogs

The development of modified this compound analogs is a significant aspect of research aimed at exploring the structure-activity relationship of this class of CPT I inhibitors. Derivatization strategies typically involve altering the structure of this compound while retaining the core epoxide functionality, which is critical for its mechanism of action as a CPT I inhibitor. Modifications can be made to the length and nature of the alkyl chain, the aromatic ring, or the ester group.

Research findings on related 2-oxiranecarboxylate derivatives, such as those presented in studies exploring hypoglycemic activities, demonstrate that structural variations can influence potency and other pharmacological properties. For instance, modifications to the aryloxyalkyl residue have been investigated to understand their conformational effects on hypoglycemic activity. These studies often involve synthesizing a series of related compounds with systematic changes to the side chain or the aromatic substitution pattern.

Structural Modifications for Research Probes

Structural modifications of this compound serve to create research probes that help elucidate the molecular interactions with its biological targets, primarily CPT I. By systematically altering specific parts of the molecule, researchers can investigate how these changes affect binding affinity, inhibitory potency, and selectivity. For example, varying the length and branching of the alkyl chain attached to the epoxide ring can provide insights into the spatial requirements of the CPT I active site. Similarly, modifications to the aromatic ring can explore the role of electronic or steric effects in the compound's activity.

The synthesis of such research probes often involves established organic synthesis techniques, adapting the general routes for 2-oxiranecarboxylate synthesis to incorporate the desired structural changes. This can include utilizing different starting materials for the olefin or the phenolic component in reactions like the Mitsunobu coupling, or employing various esterification methods to modify the carboxyl group.

Stereochemical Aspects and Enantiomer Synthesis for Mechanistic Elucidation

Stereochemistry plays a critical role in the biological activity of this compound and other glycidic acids that inhibit CPT I. Research has shown that the inhibitory activity is often associated with a specific enantiomer. For the CoA esters of these compounds, the R-(+)-enantiomer is typically the active form that inhibits CPT I. This highlights the importance of stereoselective synthesis or enantiomeric separation for mechanistic studies.

Synthesizing specific enantiomers can be achieved through various methods, including asymmetric synthesis, where chiral catalysts or reagents are used to favor the formation of one stereoisomer over the other. Alternatively, racemic mixtures can be synthesized and subsequently separated into individual enantiomers through techniques such as chiral chromatography or fractional crystallization of diastereomeric salts formed with a chiral auxiliary. Obtaining enantiomerically pure compounds is essential for accurately assessing the biological activity of each stereoisomer and understanding the precise molecular interactions with the target enzyme.

Purification and Characterization of Synthesized Compounds for Research Purity

Ensuring the purity of synthesized this compound and its analogs is paramount for obtaining reliable and reproducible research findings. Various purification techniques are employed depending on the scale of synthesis and the physical properties of the compound. Common methods for purifying small organic molecules include chromatography, such as column chromatography (e.g., flash column chromatography on silica (B1680970) gel) and high-performance liquid chromatography (HPLC). Other techniques like crystallization, recrystallization, and solvent extraction can also be utilized to remove impurities.

Characterization of the synthesized compounds is performed using a combination of analytical techniques to confirm their structure and assess their purity. Standard characterization methods in organic chemistry include Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR and 13C NMR) to determine the molecular structure and confirm the presence of expected functional groups and proton/carbon environments. Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular weight and elemental composition. Infrared (IR) spectroscopy can provide information about the functional groups present. Other techniques like melting point determination and Thin-Layer Chromatography (TLC) are valuable for assessing purity and monitoring reaction progress. Elemental analysis can further confirm the empirical formula of the synthesized compound. For chiral compounds, techniques like chiral HPLC or polarimetry are used to determine enantiomeric purity.

Molecular and Biochemical Mechanisms of Action

Enzymatic Inhibition Profile

The primary target of Clomoxir is carnitine palmitoyltransferase I (CPT-I). Studies have explored its specificity and potency against this enzyme, as well as its potential interactions with other transferase enzymes.

Specificity and Potency of Carnitine Palmitoyltransferase I (CPT-I) Inhibition

This compound is recognized as a potent inhibitor of CPT-I. clockss.org CPT-I is the rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria, where they undergo beta-oxidation. clockss.orggoogle.com By inhibiting CPT-I, this compound reduces the rate of fatty acid oxidation. This mechanism is considered central to its potential therapeutic applications, particularly in conditions where reducing fatty acid oxidation and promoting glucose utilization is beneficial. portico.orgnih.gov The inhibitory action of this compound, along with other oxiranecarboxylate derivatives, is attributed to their epoxide moiety. portico.orggoogle.com

Investigations into Interaction with Other Transferase Enzymes, e.g., Peroxisomal Carnitine O-Octanoyltransferase (PCOT)

While the primary focus has been on CPT-I, there have been investigations into the interaction of glycidic acids, including this compound and etomoxir (B15894), with other carnitine acyltransferases like peroxisomal carnitine O-octanoyltransferase (PCOT). ekb.egaaru.edu.jo PCOT facilitates the transport of medium-chain fatty acids into peroxisomes and is physiologically inhibited by malonyl-CoA. ekb.eg Some pharmacological analogues of malonyl-CoA, such as glycidic acids, have been studied for their ability to regulate both CPT-I and PCOT. ekb.egaaru.edu.jo These compounds are thought to become functionally active after conversion to their CoA esters. ekb.eg

Ligand Binding Modalities and Kinetics

The mechanism by which this compound inhibits CPT-I involves specific ligand binding characteristics, including covalent modification and interactions within the enzyme's active site.

Elucidation of Covalent Modification and Irreversible Binding to Target Enzymes

A key aspect of this compound's mechanism of action is its irreversible binding to CPT-I. clockss.orgnih.gov This irreversible inhibition occurs through a stable covalent modification of the enzyme. clockss.org The epoxide ring structure present in this compound and other oxiranecarboxylate derivatives is believed to be essential for this action. clockss.orgportico.orggoogle.com The proposed mechanism involves a nucleophilic substance at the active site of CPT-I attacking the epoxide ring, leading to the opening of the ring and the formation of a new hydroxyl group, while simultaneously forming a covalent bond between the inhibitor and the enzyme. google.com This covalent attachment effectively inactivates the enzyme. clockss.orggoogle.com

Identification of Active Site Interactions and Key Amino Acid Residues

The irreversible and covalent binding of this compound occurs at the active site of CPT-I. google.com While specific details regarding the precise amino acid residues involved in this compound's interaction with CPT-I are not extensively detailed in the provided snippets for this compound specifically, research on related glycidic acids like etomoxir and the interaction of malonyl-CoA with carnitine acyltransferases provides insight into potential interaction sites. Studies on carnitine octanoyltransferase (COT), which shares structural similarities with CPT-I, have investigated malonyl-CoA binding sites and implicated residues like His 340 and His 131 in malonyl-CoA sensitivity. ekb.egaaru.edu.jo Mutational analysis has been used to study the role of specific residues in the malonyl-CoA affinity domain. ekb.egaaru.edu.jo For PCOT, hydrogen bonds with residues such as SER-544, ALA-332, THR-441, and HIS-327 have been identified as responsible for the action of certain ligands. ekb.egaaru.edu.jo Given the similar mechanism of action and structural class, it is plausible that this compound interacts with analogous or conserved residues within the active site of CPT-I, leading to covalent modification.

Cellular and Sub-cellular Metabolic Pathway Modulation

The primary metabolic impact of this compound and related CPT I inhibitors centers on their ability to alter the balance between fatty acid oxidation and glucose utilization within cells. This modulation occurs at the sub-cellular level, particularly within mitochondria.

Impact on Mitochondrial Fatty Acid Oxidation Pathways in Cellular Models

This compound, like etomoxir, functions as an inhibitor of Carnitine Palmitoyl-transferase I (CPT I) researchgate.netresearchgate.net. CPT I is a crucial enzyme located in the outer mitochondrial membrane that regulates the entry of long-chain fatty acids into the mitochondrial matrix for beta-oxidation nih.govfrontiersin.org. By inhibiting CPT I, this compound reduces the rate of mitochondrial fatty acid oxidation (FAO). This inhibition prevents the esterification of long-chain acyl-CoA with carnitine, a necessary step for transport across the inner mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT) nih.govfrontiersin.org.

Studies using cellular models, often with the closely related compound etomoxir, have demonstrated this impact. For instance, etomoxir has been widely used to block mitochondrial fatty acid β-oxidation in various cell types nih.gov. Research in T cell subsets, for example, has utilized etomoxir to investigate the role of long-chain FAO in cell differentiation and function, although some findings suggest etomoxir's effects might extend beyond Cpt1a inhibition nih.gov. In hepatocytes, etomoxir has been shown to bind to Cpt1 and inhibit fatty acid oxidation nih.gov. The rate of transport and oxidation of long-chain fatty acids is regulated by the carnitine palmitoyltransferase system nih.gov.

The efficiency of ATP production from palmitate (a fatty acid) is higher than from glucose, and proximal tubule cells, which have high energy demands, rely heavily on FAO frontiersin.org. Inhibiting FAO in such cells would significantly alter their energy metabolism.

Influence on Glucose Utilization and Associated Biochemical Pathways in Cellular Models

Inhibition of mitochondrial fatty acid oxidation by compounds like this compound and etomoxir leads to a metabolic shift where cells become more reliant on glucose utilization for energy production researchgate.netpsu.edu. This occurs because the reduced capacity to oxidize fatty acids necessitates an increased flux through alternative pathways, such as glycolysis.

Etomoxir treatment in diabetic patients resulted in increased carbohydrate oxidation and a decrease in fat oxidation psu.edu. This suggests that by limiting fatty acid entry into mitochondria, the availability of substrates for the tricarboxylic acid (TCA) cycle from fatty acid breakdown is reduced, potentially increasing the relative contribution of glucose-derived pyruvate (B1213749) to the TCA cycle after conversion to acetyl-CoA nih.govfrontiersin.org.

It has been hypothesized that etomoxir increases glucose-phosphate intermediates, further supporting increased glucose metabolism researchgate.net. This metabolic reprogramming towards glycolysis can be a consequence of inhibiting fatty acid utilization researchgate.net. Glucose utilization is a fundamental process in cellular energy metabolism, linked to various pathways including glycolysis, oxidative phosphorylation, and the pentose (B10789219) phosphate (B84403) pathway frontiersin.orgbiorxiv.org.

Regulation of Intracellular Acetyl-CoA Levels and Associated Metabolic Fluxes

Acetyl-CoA is a central metabolite at the intersection of carbohydrate, fat, and protein metabolism, serving as a key substrate for the TCA cycle, fatty acid synthesis, cholesterol synthesis, and protein acetylation biorxiv.orgmdpi.comd-nb.info. Mitochondrial fatty acid oxidation is a significant source of acetyl-CoA in many cell types nih.govbiorxiv.org.

Intracellular acetyl-CoA levels are tightly regulated and compartmentalized within the cell, with distinct pools in the mitochondria, cytoplasm, endoplasmic reticulum, and nucleus biorxiv.orgmdpi.com. While direct studies on this compound's specific impact on these pools and fluxes are not detailed in the provided results, the known role of FAO as a major acetyl-CoA source suggests that CPT I inhibition would lead to a decrease in mitochondrial acetyl-CoA originating from fatty acids. This could, in turn, affect the flux through the TCA cycle and potentially influence other pathways that utilize acetyl-CoA, such as gluconeogenesis or lipogenesis, depending on the cellular context and the availability of other substrates like glucose-derived pyruvate biorxiv.orgmdpi.com.

Research on metabolic engineering strategies highlights the importance of manipulating acetyl-CoA flux and concentration for various cellular processes d-nb.infonih.gov. Enzymes like pyruvate dehydrogenase (Pdh) and acetyl-CoA synthetase (Acs) play key roles in acetyl-CoA biosynthesis and regulation d-nb.infonih.gov. The balance between acetyl-CoA production and consumption is critical for metabolic homeostasis d-nb.infonih.gov.

Molecular Regulation of Gene Expression in Research Models

Analysis of Transcriptional and Post-Transcriptional Effects

Studies, particularly with etomoxir, have indicated that CPT I inhibitors can induce selective changes in gene expression researchgate.netpsu.edu. These changes are thought to contribute to the observed physiological effects in various models, such as hypertrophied cardiomyocytes researchgate.netpsu.edu. The precise mechanisms underlying these transcriptional effects can involve alterations in signaling pathways and interactions with regulatory elements researchgate.net.

Transcriptional regulation, controlled by transcription factors and other regulatory elements, governs the rate at which genetic information is transcribed from DNA into RNA nih.gov. Post-transcriptional regulation, on the other hand, occurs after RNA synthesis and includes processes like mRNA stability, translation efficiency, and the action of non-coding RNAs nih.govwellcomeopenresearch.org. While the provided searches primarily highlight transcriptional effects, it's important to consider that changes in metabolic state induced by this compound could indirectly influence post-transcriptional processes as well.

Research findings suggest that etomoxir may increase phosphatase activation, which could impact signaling pathways that ultimately influence gene expression researchgate.net. Analyzing transcriptional profiles using techniques like microarrays can reveal the extent and nature of gene expression changes in response to compounds like this compound mdpi.comnih.gov.

Investigation of Interaction with Gene Regulatory Elements (e.g., Peroxisome Proliferator-Activated Receptor Alpha (PPAR-alpha) in Model Systems)

One significant area of investigation regarding the gene regulatory effects of CPT I inhibitors is their potential interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPAR-alpha). PPAR-alpha is a nuclear receptor that acts as a ligand-activated transcription factor, playing a key role in regulating the expression of genes involved in lipid metabolism, including those involved in fatty acid oxidation researchgate.netfrontiersin.orgoncotarget.com.

Etomoxir has been hypothesized to directly activate PPAR-alpha researchgate.netresearchgate.net. Activation of PPAR-alpha by ligands leads to its translocation to the nucleus and interaction with specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes researchgate.netoncotarget.com. This interaction, often in partnership with the Retinoid X Receptor (RXR), can activate the transcription of downstream genes frontiersin.org.

If this compound, like etomoxir, can activate PPAR-alpha, this would provide a mechanism by which it could upregulate the expression of various enzymes involved in beta-oxidation, potentially modulating some of the effects of CPT I inhibition researchgate.netresearchgate.net. Studies with other PPAR-alpha agonists like clofibrate (B1669205) and WY14643 have shown their ability to activate PPAR-alpha transcriptional activity and influence the expression of genes related to fatty acid metabolism oncotarget.com. PPAR-alpha activation can influence the binding of coactivator proteins to nuclear complexes, further impacting gene transcription oncotarget.com.

Research in model systems, such as human colorectal carcinoma cells, has shown that PPAR-alpha agonists can inhibit the transcriptional activation of genes involved in inflammation and tumor progression by interfering with other transcription factors like AP-1 nih.gov. This highlights the complex interplay between PPAR-alpha activation and other gene regulatory pathways.

The potential for this compound to interact with and activate PPAR-alpha suggests a dual mechanism of action: direct enzymatic inhibition of CPT I and modulation of gene expression through nuclear receptor activation, both converging on the regulation of lipid and glucose metabolism.

Structure Activity Relationship Sar Studies

Identification of Key Structural Motifs Essential for Inhibitory Activity

Research indicates that the oxirane ring (epoxide) is a crucial structural motif for the inhibitory activity of Clomoxir and similar CPT I inhibitors like etomoxir (B15894). This three-membered cyclic ether is involved in the mechanism of action, which typically involves irreversible binding to the enzyme through a stable covalent modification.

Another essential feature is the stereochemistry at the carbon-2 atom of the oxirane ring. Studies have shown that only the R-(+)-enantiomers of these 2-oxiranecarboxylates effectively inhibit CPT I, highlighting the stereo-specificity of the interaction with the enzyme's active site.

The presence of a carboxylic acid function, or its ester, is also integral to the structure of this compound and its analogs, playing a role in their interaction with the biological target. Furthermore, the aliphatic chain attached to the oxirane ring is a significant part of the molecule, and modifications to this chain are explored in SAR studies.

Quantitative Analysis of the Impact of Substitutions and Modifications on Inhibitory Potency

Quantitative SAR (QSAR) analysis, which builds mathematical models correlating structural descriptors with biological activity, is a common approach to analyze the impact of substitutions and modifications. While specific quantitative data tables detailing the impact of various substitutions on this compound's CPT I inhibitory potency were not found in the immediate search results, the principle involves synthesizing or acquiring a series of analogs with systematic changes to the core structure, particularly the aliphatic side chain. The inhibitory activity (e.g., measured by IC50 values in experimental assays) of each analog is then determined and correlated with their structural variations. This allows researchers to understand which modifications enhance or diminish potency. For instance, modifications to the side chain of etomoxir, a related compound, have been explored as a strategy in SAR studies to develop new antidiabetic agents with potentially improved properties. The chemical reactivity of the oxirane ring, which can be influenced by surrounding substituents, may also play a role in the compound's activity and stability.

Computational Chemistry Approaches in SAR Development

Computational chemistry plays a significant role in modern SAR development for compounds like this compound by providing insights into molecular interactions and predicting activity without the need for extensive experimental synthesis and testing in the initial stages. These methods can help identify, explain, and predict SARs, guiding the design of new analogs.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking simulations are widely used to predict the binding orientation (pose) and affinity of a ligand within a protein's active site. For this compound, docking studies could model how the molecule interacts with the CPT I enzyme, identifying key amino acid residues involved in binding and the potential for covalent modification by the oxirane ring. This provides a structural basis for understanding why certain structural features, like the R-stereochemistry, are essential for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR modeling involves developing statistical models that correlate molecular descriptors (numerical representations of chemical structure) with biological activity. By building a QSAR model based on a series of this compound analogs with known activity, researchers can predict the inhibitory potency of novel, untested compounds based solely on their structure. This predictive capability helps prioritize which compounds to synthesize and test experimentally, accelerating the drug discovery process. Various QSAR methods exist, ranging from 2D approaches using molecular fingerprints or topological descriptors to 3D methods considering the molecule's shape and electronic properties.

Analytical Methodologies in Research

Chromatographic Techniques for Detection and Quantification of Clomoxir and its Metabolites in Research Matrices

Chromatographic methods are fundamental in separating this compound from complex mixtures, enabling its detection and quantification. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique in this compound research due to its versatility and ability to analyze a broad range of compounds, including those that are not easily volatilized. HPLC methods for this compound typically involve a liquid mobile phase pumped through a stationary phase packed in a column. The separation is based on interactions between this compound, the stationary phase, and the mobile phase. Various stationary phases (e.g., reversed-phase C18) and mobile phase compositions (mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol) can be employed to achieve optimal separation. uwaterloo.cachromatographyonline.com Detection is commonly performed using UV-Visible detectors, given that this compound possesses chromophores that absorb UV light. uwaterloo.cajapsonline.com

The development of a robust HPLC method for this compound involves optimizing parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength to achieve adequate resolution, sensitivity, and peak shape. uwaterloo.caorganomation.com Quantitative analysis is performed by comparing the peak areas or heights of this compound in research samples to those of known standards. uwaterloo.ca HPLC can also be coupled with other detectors, such as mass spectrometers (HPLC-MS), for enhanced specificity and structural information, particularly when analyzing complex matrices or searching for metabolites. helsinki.fishimadzu.commsu.edueurachem.org

Detailed research findings often present chromatographic conditions and performance parameters. For instance, a typical reversed-phase HPLC method might utilize a C18 column with a gradient elution of acetonitrile and water containing a small percentage of an acid (e.g., formic acid) to improve peak shape and ionization efficiency for subsequent MS detection. The retention time of this compound under specific conditions serves as a key identifier.

Gas Chromatography (GC) Methods

Gas Chromatography (GC) is another separation technique applicable in this compound research, particularly if this compound or its derivatives/metabolites are volatile or can be derivatized to become volatile. In GC, the sample is vaporized and transported by a carrier gas (mobile phase) through a stationary phase typically coated on the inside of a capillary column. monash.edu Separation is based on the differential partitioning of analytes between the gas phase and the stationary phase. monash.edu

GC is often coupled with detectors such as Flame Ionization Detectors (FID) or Mass Spectrometers (GC-MS). gsconlinepress.commdpi.comnih.gov GC-MS is particularly powerful for identifying and quantifying volatile compounds and can provide structural information through fragmentation patterns. helsinki.fishimadzu.commsu.edugsconlinepress.com While HPLC is generally preferred for less volatile and more polar compounds like the parent this compound structure, GC methods may be valuable for analyzing specific volatile metabolites or for certain sample types where volatilization is feasible. monash.edugsconlinepress.com

Research utilizing GC for this compound or related compounds would involve optimizing parameters such as oven temperature program, carrier gas flow rate, and stationary phase chemistry. nih.gov The retention time and mass spectral data are critical for identification and quantification.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid chromatographic technique used in various stages of this compound research, particularly for qualitative analysis, reaction monitoring, and sample screening. googleapis.comgoogleapis.comnih.govijcrt.org TLC involves spotting the sample onto a thin layer of stationary phase (commonly silica (B1680970) gel or alumina) coated on a plate. ijcrt.org The mobile phase, a solvent or mixture of solvents, moves up the plate by capillary action, separating components based on their differential affinities for the stationary and mobile phases. ijcrt.org

In this compound research, TLC can be used to quickly assess the purity of a synthesized sample, monitor the progress of chemical reactions involving this compound, or screen extracts for the presence of the compound or its metabolites. googleapis.comgoogleapis.comnih.govcolumbia.edu Visualization of this compound spots on the TLC plate can be achieved using UV light (if it is UV active) or by using staining reagents. ijcrt.org The retardation factor (Rf value), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property used for tentative identification. ijcrt.org While primarily qualitative or semi-quantitative, TLC can be coupled with densitometry for quantitative analysis or with mass spectrometry (TLC-MS) for structural information. ijcrt.orgcolumbia.edu

Research applications of TLC for this compound might involve using different solvent systems to optimize separation and employing specific visualization methods suitable for the compound. nih.govijcrt.org

Spectroscopic Characterization Techniques in Mechanistic Research

Spectroscopic techniques provide invaluable information about the structure and identity of this compound and its metabolites, playing a critical role in mechanistic research.

Mass Spectrometry (MS) for Structural Confirmation and Metabolite Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. frontiersin.org In this compound research, MS is indispensable for confirming the structure of synthesized this compound, identifying and characterizing its metabolites, and quantifying the compound in complex matrices when coupled with chromatography (LC-MS, GC-MS). helsinki.fishimadzu.commsu.edugoogleapis.comfrontiersin.orggoogleapis.com

Various ionization techniques can be employed depending on the properties of this compound and the sample matrix, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are commonly used for LC-MS. columbia.edu Electron Ionization (EI) is typically used for GC-MS. gsconlinepress.comnih.gov Tandem mass spectrometry (MS/MS) or even higher stages of MS (MSn) can be used to fragment the parent ion and obtain characteristic fragment ions, providing detailed structural information and enabling the identification of metabolites by elucidating their fragmentation pathways. frontiersin.orggoogleapis.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of this compound and its metabolites. msu.educolumbia.edu

Research findings often report the molecular ion peak ([M+H]+ or [M-H]-) and characteristic fragment ions observed in the mass spectrum of this compound, which serve as definitive identifiers. For metabolites, MS analysis helps in proposing structures based on their molecular weight changes relative to the parent compound and their fragmentation patterns. frontiersin.org

An example of MS application in this compound research could involve incubating this compound with liver microsomes to generate metabolites. The resulting mixture is then analyzed by LC-MS/MS. The mass spectrometer detects ions corresponding to this compound and potential metabolites. By analyzing the fragmentation patterns of the detected ions, researchers can deduce the structures of the metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure, dynamics, and environment of molecules. frontiersin.orgcas.cznih.gov It is a cornerstone technique for the definitive structural elucidation of this compound and its metabolites. NMR spectroscopy measures the interaction of atomic nuclei with a strong magnetic field, yielding spectra with signals characteristic of the different nuclei and their chemical environment within the molecule. cas.cznih.gov

Commonly used NMR experiments in organic chemistry and this compound research include 1H NMR, 13C NMR, and various two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC. mdpi.comaps.org 1H NMR provides information about the different types of protons and their connectivity, while 13C NMR reveals the carbon skeleton. mdpi.com 2D NMR experiments provide correlations between protons and carbons, or between coupled protons, which are essential for piecing together the molecular structure. aps.org

In this compound research, NMR spectroscopy is used to confirm the structure of synthesized batches, determine the stereochemistry (particularly important for chiral compounds like (R)-Clomoxir), and elucidate the structures of isolated metabolites. mdpi.comnih.govgoogleapis.com Analysis of NMR spectra involves interpreting chemical shifts, coupling constants, and signal intensities to assign signals to specific nuclei and build a comprehensive picture of the molecular structure. mdpi.com

Development and Optimization of In Vitro Assay Systems for Mechanistic Studies

In vitro assay systems are essential tools for investigating the mechanism of action of chemical compounds like this compound. bmglabtech.comaccelevirdx.comnih.gov These assays allow researchers to study the compound's effects on biological processes or molecular targets in a controlled environment outside of a living organism. bmglabtech.comnih.gov The development and optimization of these systems are critical for obtaining reliable and meaningful data. sci-hub.se

Given that this compound is known as a CPT inhibitor portico.org, in vitro enzyme inhibition assays are likely to be a primary method for studying its mechanism. Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme. sci-hub.senih.gov Optimization of enzyme inhibition assays involves determining optimal conditions such as enzyme concentration, substrate concentration, pH, temperature, and incubation time to ensure accurate and sensitive measurement of enzyme activity and the inhibitor's effect. sci-hub.senih.gov For CPT inhibitors, this would involve using isolated CPT enzymes or cellular fractions containing CPT activity and measuring the conversion of a substrate in the presence and absence of this compound. portico.org

Cell-based assays are another crucial type of in vitro system used for mechanistic studies. bmglabtech.comaccelevirdx.comgoogleapis.comfrontiersin.org These assays utilize live or fixed cells to assess the compound's effects on cellular functions or pathways. bmglabtech.com For a compound like this compound, which affects fatty acid metabolism, cell-based assays could involve measuring changes in lipid metabolism, energy production (e.g., using Seahorse assay to measure oxygen consumption rate and extracellular acidification rate), or the expression levels of genes and proteins involved in fatty acid oxidation in cultured cells. google.com Optimization of cell-based assays includes selecting the appropriate cell line, determining optimal cell density, choosing suitable assay endpoints (e.g., viability, proliferation, specific protein activity), and optimizing incubation times and compound concentrations. bmglabtech.comaccelevirdx.comfrontiersin.org Cell-based assays can provide insights into how a compound affects complex cellular processes and can be used to screen for potential inhibitors or inducers of biological pathways. bmglabtech.com

Developing robust in vitro assay systems often involves a systematic approach, such as Design of Experiments (DoE), to evaluate the impact of multiple factors simultaneously and identify optimal assay conditions. sci-hub.se Controls, including positive and negative controls, are essential in all in vitro assays to ensure the validity of the results. sci-hub.senih.gov

While specific detailed research findings or data tables directly linking this compound to particular UV/Vis spectra or in vitro assay results were not extensively available in the provided search snippets, the general principles of these techniques as applied to studying chemical compounds and enzyme inhibitors are well-established in the scientific literature. pro-analytics.nettechnologynetworks.comsci-hub.selibretexts.orgupi.eduuomustansiriyah.edu.iqijprajournal.combmglabtech.comaccelevirdx.comnih.govsci-hub.senih.govfrontiersin.orgevotec.combienta.netnih.gov

Experimental Research Applications in Model Systems

In Vitro Cell Line Studies

Research specifically detailing the effects of Clomoxir in various in vitro cell lines is not prominently featured in the provided search results. While some sources mention in vitro studies in a broader context of CPT-I inhibitors or metabolic research nih.govgoogle.com, specific findings directly attributed to this compound in established cell lines regarding energy metabolism, substrate preference, proliferation, or differentiation are limited.

Investigation of Effects on Cellular Energy Metabolism and Substrate Preference

Based on its known mechanism as a CPT-I inhibitor, this compound is understood to reduce the uptake and utilization of long-chain fatty acids into mitochondria. This inhibition would theoretically shift cellular metabolism towards a greater reliance on glucose oxidation for energy production. researchgate.net However, specific experimental data from in vitro cell line studies demonstrating this shift in energy metabolism and substrate preference upon this compound treatment were not detailed in the search results.

Studies in Isolated Organelle Preparations (e.g., Mitochondrial Function)

Studies using isolated organelle preparations, such as isolated mitochondria, are valuable for investigating the direct effects of compounds on organelle function plos.orgnih.govnih.gov. Given this compound's target is mitochondrial CPT-I, studies on isolated mitochondria would be relevant. Some search results mention studies on isolated perfused rat hearts nih.gov, which can provide insights into cardiac mitochondrial function within a more intact system than isolated organelles. However, detailed findings specifically on this compound's effects in isolated mitochondrial preparations (e.g., oxygen consumption rates with different substrates, ATP production) were not explicitly provided in the search snippets. Isolated mitochondria studies are a common method to assess mitochondrial function, although the isolation process itself can impact mitochondrial characteristics plos.orgnih.govresearchgate.net.

Non-Human Animal Model Investigations

Research in non-human animal models, particularly rodents, has provided significant insights into the effects of this compound on systemic metabolism and cardiac function. ncats.ioncats.ionih.gov

Impact on Systemic Metabolism in Rodent Models (e.g., Glucose and Fatty Acid Metabolism in Rats)

This compound has been shown to impact systemic metabolism in rodent models, primarily by inhibiting fatty acid oxidation. In studies with fasted normal and diabetic rats, this compound demonstrated hypoketonaemic and hypoglycaemic activities. ncats.ioncats.io This suggests that by reducing fatty acid breakdown, this compound can influence blood glucose and ketone body levels.

Studies in isolated perfused rat hearts have shown that this compound inhibits the oxidation rate of endogenous fatty acids and increases the oxidation rate of glucose. nih.gov This highlights a shift in substrate utilization in the heart, favoring glucose over fatty acids, which is consistent with CPT-I inhibition.

While direct data tables detailing the impact of this compound on various systemic metabolic parameters across different rodent models were not comprehensively available in the search results, the consistent finding is its role in modulating fatty acid and glucose metabolism.

Analysis of Cardiac Metabolic Remodeling in Animal Models of Hypertrophy

This compound and its analogue etomoxir (B15894), both CPT-I inhibitors, have been investigated for their effects on cardiac metabolic remodeling, particularly in the context of cardiac hypertrophy. nih.govnih.gov Cardiac hypertrophy involves changes in the heart's structure and function, often accompanied by alterations in energy metabolism. nih.gove-dmj.orgfrontiersin.org

In isolated perfused rat hearts from diabetic and Zucker rats, this compound inhibited fatty acid oxidation and increased glucose oxidation nih.gov. Etomoxir, a related CPT-I inhibitor, has been shown to improve left ventricular performance in pressure-overloaded rat hearts and attenuate the expression of the fetal gene program associated with hypertrophy. nih.gov This suggests that shifting cardiac fuel utilization away from fatty acids and towards glucose through CPT-I inhibition may have beneficial effects on cardiac function and remodeling in hypertrophic conditions. researchgate.net

The mechanism is thought to involve a metabolic shift that can influence gene expression related to calcium handling proteins and myosin heavy chains, contributing to improved cardiac function. researchgate.netpsu.edu While some studies on related CPT-I inhibitors like etomoxir provide more detailed mechanisms in cardiac remodeling researchgate.netnih.govpsu.edu, the core principle of inhibiting fatty acid oxidation to promote glucose utilization and its potential benefits in hypertrophic hearts is relevant to this compound's studied effects.

Summary of Metabolic Effects in Rodent Models:

| Model System | Key Finding Related to Metabolism |

| Fasted Normal Rats | Demonstrated hypoketonaemic and hypoglycaemic activities. ncats.ioncats.io |

| Fasted Diabetic Rats | Demonstrated hypoketonaemic and hypoglycaemic activities. ncats.ioncats.io |

| Isolated Perfused Rat Heart (Diabetic and Zucker rats) | Inhibited endogenous fatty acid oxidation; increased glucose oxidation. nih.gov |

Investigations in Non-Human Primate Models for Biochemical Parallelism

Investigations utilizing non-human primate models have been conducted to explore the biochemical effects of this compound, particularly concerning its influence on metabolic processes and to assess the parallelism of these effects with findings in other species. Non-human primates are considered valuable models in preclinical research due to their physiological, metabolic, and genetic similarities to humans, which can help bridge the translational gap from other animal models nih.govnih.govemulatebio.com.

Research involving fatty acid oxidation inhibitors, including compounds structurally related to this compound which also target carnitine palmitoyltransferase I (CPT I), has been carried out in non-human primate models, such as monkeys psu.eduresearchgate.net. These studies aim to understand how the inhibition of CPT I, a key enzyme regulating the entry of long-chain fatty acids into mitochondria for beta-oxidation, affects systemic biochemistry in a primate system researchgate.netwikipedia.orgbabysfirsttest.org.

A notable biochemical finding observed in studies involving fatty acid oxidation inhibitors in monkeys is the induction of hypoglycemic effects psu.edu. This suggests that modulating fatty acid metabolism through CPT I inhibition can influence glucose homeostasis in primates, demonstrating a biochemical link between these two major energy pathways psu.eduresearchgate.net. The observed reduction in blood glucose levels highlights the potential for CPT I inhibitors to impact glucose utilization and production in a primate system, mirroring observations made in rodent models psu.eduresearchgate.net.

While detailed quantitative biochemical data specifically for this compound in non-human primates regarding all aspects of biochemical parallelism were not extensively available in the surveyed literature, the reported hypoglycemic effect provides an important data point. This biochemical outcome aligns with the known mechanism of CPT I inhibitors, which shift energy substrate utilization away from fatty acids towards glucose psu.eduresearchgate.net.

The use of non-human primate models in these investigations provides insights into the potential biochemical responses in a system more closely related to humans compared to lower organisms nih.govnih.govemulatebio.com. The observed biochemical parallelism, such as the impact on glucose metabolism, supports the relevance of these models for studying the systemic effects of compounds like this compound that modulate fundamental metabolic pathways nih.govpsu.edu.

| Biochemical Parameter | Observed Effect in Monkey Models (with CPT I Inhibitors) |

| Blood Glucose Levels | Decreased (Hypoglycemia) psu.edu |

These findings underscore the utility of non-human primate models in evaluating the biochemical impact of metabolic modulators and establishing the potential for similar effects in humans.

Future Research Directions and Unexplored Avenues

Integration of Advanced Computational Methodologies for Novel Compound Design and Mechanism Prediction (e.g., Artificial Intelligence and Machine Learning in Biochemical Research)

The integration of artificial intelligence (AI) and machine learning (ML) into biochemical research presents a transformative opportunity for advancing the study of compounds like Clomoxir. nih.govnih.gov These computational tools can accelerate the drug discovery process by identifying novel molecular designs and predicting their biological activities. beilstein-journals.orgspringernature.com

Novel Compound Design: AI-driven generative models can design new molecules based on the this compound scaffold. slideshare.net By learning from vast datasets of chemical structures and their properties, these models can propose novel analogs with potentially enhanced potency, selectivity, or different metabolic stability. nih.govspringernature.com Techniques like deep reinforcement learning can be employed to generate molecules that are not only chemically feasible but are also optimized for specific properties. slideshare.net

Mechanism Prediction: Machine learning algorithms, particularly deep learning, can analyze complex biological data to predict the mechanism of action for new this compound derivatives. nih.gov By training on data from existing compounds, these models can identify potential protein targets and predict off-target effects, thereby reducing the risk of failure in later research stages. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational method, is continually being refined with ML to better predict the biological activities of chemical compounds based on their structure.

The application of these advanced computational methods can significantly reduce the time and cost associated with traditional research and development. beilstein-journals.org By creating predictive models for properties such as absorption, distribution, metabolism, and excretion (ADME), researchers can prioritize the synthesis and testing of the most promising candidates. nih.gov

Table 1: Advanced Computational Methodologies in Compound Research

| Methodology | Application in this compound Research | Potential Outcome |

|---|---|---|

| Generative Adversarial Networks (GANs) | Design of novel this compound analogs with diverse chemical structures. | Identification of new chemical entities with potentially improved CPT-I inhibition or novel bioactivities. |

| Reinforcement Learning | Optimization of molecular structures for desired properties (e.g., higher binding affinity, lower off-target activity). slideshare.net | Development of highly selective and potent metabolic modulators. |

| Deep Learning (e.g., Graph Neural Networks) | Prediction of protein-ligand interactions and potential off-target effects. nih.gov | A comprehensive understanding of this compound's interaction profile and prediction of novel targets. oeaw.ac.at |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives based on their chemical structure. | Efficient screening and prioritization of compounds for synthesis and experimental validation. |

Discovery and Characterization of Novel Target Interactions Beyond CPT-I

While this compound is recognized for its inhibitory effect on CPT-I, it is crucial to investigate potential interactions with other cellular targets. plos.org Research on its widely studied analog, etomoxir (B15894), has revealed that high concentrations can produce off-target effects, including the inhibition of the mitochondrial electron transport chain's complex I. plos.org Such findings underscore the importance of exploring the broader pharmacological profile of this compound.

Identifying these alternative interactions is essential for a complete understanding of its biochemical impact. Techniques such as CRISPR-Cas9 screening can be employed to identify genes and, by extension, proteins that modify cellular sensitivity to this compound, potentially revealing new targets. nih.govnih.gov A domain-focused CRISPR screen, for instance, could pinpoint specific protein domains that are crucial for a cell's response to the compound. nih.govnih.gov

Furthermore, studies on etomoxir have shown it can disrupt coenzyme A homeostasis, which is independent of its effect on CPT-I. nih.gov This suggests that this compound could have similar effects, influencing a wide range of metabolic pathways that are dependent on this essential cofactor.

Table 2: Potential Novel Target Interactions for this compound Analogs

| Potential Target/Process | Method of Investigation | Significance of Interaction |

|---|---|---|

| Mitochondrial Respiratory Chain Complexes | High-resolution respirometry, enzymatic assays. | Could explain cellular effects not attributable to CPT-I inhibition alone. plos.org |

| Coenzyme A (CoA) Metabolism | Metabolomic profiling, measurement of CoA pools. | Disruption of CoA homeostasis could have widespread effects on cellular metabolism. nih.gov |

| Peroxisomal Acyl-CoA Thioesterases | Enzyme kinetics, substrate specificity assays. | May affect peroxisomal beta-oxidation, a related fatty acid metabolism pathway. |

| Protein-Protein Interactions (PPIs) | Co-immunoprecipitation, yeast two-hybrid screening. | Could modulate metabolic enzyme complexes or signaling pathways. scripps.edu |

Development of this compound-Based Research Probes and Tools for Pathway Elucidation

The chemical structure of this compound serves as a valuable scaffold for the design of chemical probes to investigate cellular metabolism. By modifying the this compound molecule, researchers can create tools for identifying and studying the components of fatty acid oxidation and related pathways.

These research probes can be designed with specific functionalities:

Affinity-based probes: By attaching a reactive group to the this compound structure, a probe can be created that covalently binds to its target protein(s). Subsequent proteomic analysis can then identify these binding partners, confirming engagement with CPT-I and potentially revealing new off-target interactions.

Fluorescent probes: Incorporating a fluorophore into the this compound molecule would allow for the visualization of its subcellular localization using advanced microscopy techniques. This could provide insights into where the compound accumulates within the cell and where it interacts with its targets.

Biotinylated probes: Adding a biotin (B1667282) tag would enable the pull-down and isolation of target proteins and their associated complexes. This approach is powerful for elucidating the protein-protein interaction networks that are influenced by this compound binding.

The development of such tools would greatly enhance the ability to study the intricate regulation of metabolic pathways and provide a more detailed understanding of this compound's cellular effects.

Table 3: Design of this compound-Based Research Probes

| Probe Type | Modification to this compound Scaffold | Research Application |

|---|---|---|

| Affinity-Based Probe | Addition of a photoreactive or electrophilic group. | Covalent labeling and identification of direct binding targets. |

| Fluorescent Probe | Conjugation of a fluorescent dye (e.g., fluorescein, rhodamine). | Live-cell imaging to determine subcellular distribution. |

| Biotinylated Probe | Attachment of a biotin molecule via a linker arm. | Affinity purification of target proteins and interacting partners for proteomic analysis. |

Exploration of Stereoisomer-Specific Biochemical Activities in Research Models

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images known as enantiomers. nih.gov In biological systems, which are themselves chiral, these enantiomers can exhibit significantly different pharmacological and biochemical properties. nih.gov One enantiomer may be responsible for the desired biological activity, while the other could be less active, inactive, or even contribute to off-target effects. nih.gov

A critical and unexplored area of this compound research is the separate synthesis and characterization of its individual R- and S-enantiomers. This would involve:

Asymmetric Synthesis: Developing chemical synthesis routes that produce each enantiomer in high purity.

Biochemical Characterization: Testing each pure enantiomer in enzymatic assays to determine their respective potencies for inhibiting CPT-I. This would reveal whether the inhibition is stereospecific.

Cell-based Assays: Evaluating the effects of each enantiomer on fatty acid oxidation and glucose metabolism in cellular models to understand their differential impact on metabolic pathways.

Understanding the stereoisomer-specific activities of this compound is fundamental for a precise interpretation of its biochemical effects and for the rational design of more selective and potent analogs in the future.

Table 4: Comparison of Potential Stereoisomer-Specific Properties

| Property | (R)-Clomoxir (Hypothetical) | (S)-Clomoxir (Hypothetical) | Significance |

|---|---|---|---|

| CPT-I Inhibition | Potentially high affinity and potent inhibition. | Potentially low affinity and weak or no inhibition. | Identifies the pharmacologically active enantiomer (eutomer). |

| Off-Target Binding | May have a specific set of off-target interactions. | May interact with a different set of off-targets or have fewer interactions. | Helps to separate desired effects from potential side effects. |

| Metabolic Stability | Could be metabolized at a different rate by cellular enzymes. | May exhibit a different metabolic profile and half-life. | Impacts the duration and concentration of the active compound in research models. |

常见问题

Q. What is the primary mechanism of action of Clomoxir in modulating fatty acid oxidation?

this compound inhibits carnitine palmitoyltransferase I (CPT1), a mitochondrial enzyme essential for transporting long-chain fatty acids into the mitochondria for β-oxidation. By blocking CPT1, this compound shifts cellular energy metabolism from fatty acid oxidation to glucose utilization, a mechanism explored in antidiabetic and cardioprotective research. Methodologically, this can be validated using radiolabeled substrates (e.g., 14C-palmitate) to quantify oxidation rates in isolated tissue models, such as rat diaphragms .

Q. Which experimental models are most suitable for studying this compound’s metabolic effects?

In vitro models like the isolated rat diaphragm (as per ) allow precise measurement of substrate oxidation rates under controlled conditions. For in vivo studies, rodent models of diabetes or ischemia-reperfusion injury are commonly used to assess this compound’s impact on glucose uptake and cardiac function. Key readouts include:

- Fatty acid oxidation : Measured via 14C-labeled palmitate conversion to CO₂ .

- Glucose utilization : Assessed using radiolabeled glucose tracers or enzymatic assays for lactate production.

Q. How should researchers design dose-response experiments for this compound?

- Use a range of concentrations (e.g., 0.1–100 µM) based on prior in vitro studies .

- Include controls with CPT1 activators (e.g., etomoxir) to validate target specificity.

- Measure both acute (1–2 hours) and chronic (24–48 hours) effects to account for compensatory metabolic pathways.

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s efficacy across different experimental systems?

Discrepancies often arise from variations in tissue specificity, substrate availability, or assay conditions. For example:

- In rat diaphragms, this compound reduced palmitate oxidation by 80% compared to controls, but variability (±0.025 μmol·g⁻¹·h⁻¹) suggests substrate concentration or tissue preparation may influence results .

- Methodological solutions :

- Standardize substrate concentrations (e.g., 0.5 mM palmitate bound to albumin).

- Use paired statistical tests (e.g., Student’s t-test) to compare treated vs. untreated samples from the same tissue batch.

Q. What strategies optimize this compound’s stability in in vitro assays?

- Solubility : Prepare this compound in DMSO (≤0.1% final concentration) to avoid solvent toxicity.

- Half-life : Monitor degradation via HPLC or LC-MS in culture media over 24–48 hours.

- Positive controls : Co-administer protease inhibitors to mitigate enzymatic degradation in cell-based systems.

Q. How can researchers integrate this compound into studies exploring metabolic flexibility in cancer cells?

- Use this compound to force cancer cells into glycolytic dependency, then assess viability under glucose deprivation.

- Combine with Seahorse XF analyzers to measure real-time oxygen consumption (OCR) and extracellular acidification (ECAR).

- Validate findings with genetic CPT1 knockdown models to distinguish drug-specific effects .

Methodological Best Practices

- Reproducibility : Document buffer compositions (e.g., Krebs-Henseleit buffer pH 7.4) and tissue handling protocols .

- Ethical compliance : Adhere to institutional guidelines for animal studies, including approval numbers and anesthesia protocols .

- Data sharing : Deposit raw datasets in repositories like Zenodo or Figshare, citing DOIs in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。